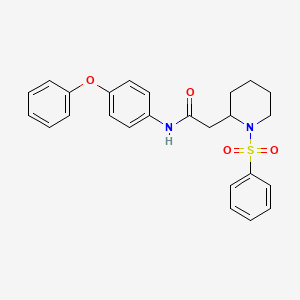

N-(4-phenoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-phenoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as PSNCBAM-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

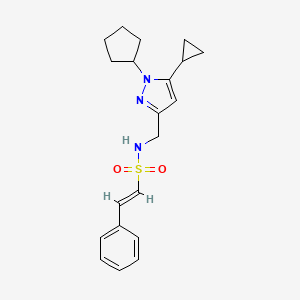

A series of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides were synthesized and evaluated for their enzyme inhibitory activities. These compounds displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential therapeutic applications in conditions related to these enzymes, such as Alzheimer's disease and inflammatory conditions (H. Khalid et al., 2014).

Pharmacological Evaluations

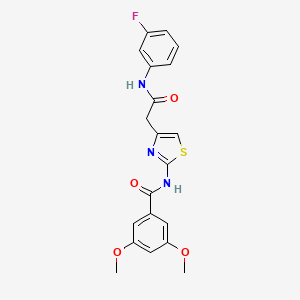

Another study focused on the synthesis and pharmacological evaluation of acetamide derivatives with heteroaromatic rings, highlighting their potential gastroprotective and histamine H2 receptor antagonistic activities. This research suggests that such compounds could have applications in treating gastrointestinal disorders (N. Hirakawa et al., 1998).

Enzyme Inhibition Studies

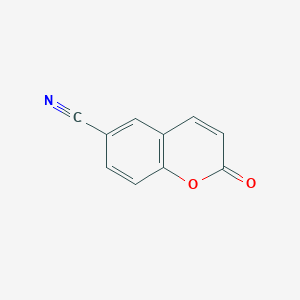

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and evaluated for their inhibition potential against several enzymes, including bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research highlights the potential of such compounds in therapeutic applications related to enzyme dysregulation (N. Virk et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with their targets often leads to significant changes in the biological systems they affect.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biological systems.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c28-25(26-20-14-16-23(17-15-20)31-22-10-3-1-4-11-22)19-21-9-7-8-18-27(21)32(29,30)24-12-5-2-6-13-24/h1-6,10-17,21H,7-9,18-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVDXXQRKRNGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)

![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)

![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)